molecular formula C10H6N2OS2 B1668619 Chinomethionate CAS No. 2439-01-2

Chinomethionate

Cat. No.: B1668619
CAS No.: 2439-01-2
M. Wt: 234.3 g/mol
InChI Key: FBQQHUGEACOBDN-UHFFFAOYSA-N
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Description

Chinomethionate (CAS: 2439-01-2), also known as oxythioquinox or methyl-1,3-dithiolo[4,5-b]quinoxaline-2-one, is a synthetic acaro-fungicide with the molecular formula C₁₀H₆N₂OS₂ and a molecular weight of 234.30 g/mol . It is classified as a third-generation acaricide and is used globally for controlling phytophagous mites (e.g., Panonychus ulmi) and fungal pathogens in crops like apples . Its physicochemical properties include a melting point of 171°C, log P (octanol-water partition coefficient) of 2.57, and moderate water solubility . This compound is highly toxic (WGK 3), posing risks of skin/eye irritation, aquatic toxicity, and acute oral toxicity .

Properties

IUPAC Name

6-methyl-[1,3]dithiolo[4,5-b]quinoxalin-2-one
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InChI

InChI=1S/C10H6N2OS2/c1-5-2-3-6-7(4-5)12-9-8(11-6)14-10(13)15-9/h2-4H,1H3
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InChI Key

FBQQHUGEACOBDN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3
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Molecular Formula

C10H6N2OS2
Record name CHINOMETHIONAT
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DSSTOX Substance ID

DTXSID2032342
Record name Chinomethionate
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Molecular Weight

234.3 g/mol
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Physical Description

Chinomethionat appears as yellow crystals. Non-corrosive. Used as a selective fungicide., Yellow solid; [Merck Index]
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Record name Oxythioquinox
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Solubility

Solubility (g/L at 20 °C) in: toluene, 25; dichloromethane, 40; hexane, 1.8; isopropanol, 0.9; cyclohexanone, 18; dimethylformamide, 10; petroleum oils, 4, In water, 1 mg/L at 20 °C
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Density

1.556 g/cu cm at 20 °C
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Vapor Pressure

0.0000002 [mmHg], 0.026 mPa (2.0X10-7 mm Hg) at 20 °C
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Color/Form

Yellow crystals from benzene

CAS No.

2439-01-2
Record name CHINOMETHIONAT
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Record name QUINOMETHIONATE
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Melting Point

171 °C
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Preparation Methods

Condensation of Dimercaptomethyl-Quinoxaline with Phosgene

The most widely documented method for this compound synthesis involves the condensation of dimercaptomethyl-quinoxaline with phosgene (COCl₂). This reaction proceeds via nucleophilic acyl substitution, where the thiol groups of dimercaptomethyl-quinoxaline react with phosgene to form the thiocarbonate backbone of this compound.

Reaction Mechanism :

  • Activation of Phosgene : Phosgene reacts with the thiol (-SH) groups of dimercaptomethyl-quinoxaline, forming a reactive intermediate.
  • Elimination of HCl : Two equivalents of hydrochloric acid (HCl) are released as byproducts.
  • Cyclization : Intramolecular cyclization yields the stable quinoxaline-2,3-dithiocarbonate structure.

Optimization Parameters :

  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis of phosgene.
  • Temperature : Reactions are conducted at 0–5°C to control exothermicity.
  • Stoichiometry : A 1:2 molar ratio of dimercaptomethyl-quinoxaline to phosgene ensures complete conversion.

Challenges :

  • Phosgene’s high toxicity necessitates closed-system reactors with rigorous gas-scrubbing protocols.
  • Byproduct HCl can protonate unreacted thiols, necessitating neutralization with weak bases like sodium bicarbonate.

Alternative Pathways via Halogenation and Cross-Coupling

Patents describe alternative routes leveraging halogenated intermediates and transition metal-catalyzed cross-coupling reactions. For example, US8440595B2 outlines a method starting with 3-bromoquinolinyl derivatives, which undergo iodination followed by coupling with thiol-containing nucleophiles.

Key Steps :

  • Iodination : 8-Amino-3-bromo-6-methoxyquinoline is treated with sodium iodide (NaI) and copper iodide (CuI) in dioxane at 120°C to yield 8-amino-3-iodo-6-methoxyquinoline.
  • Diazotization and Bromination : The iodinated intermediate is diazotized with sodium nitrite (NaNO₂) in hydrobromic acid (HBr), followed by treatment with copper(II) bromide (CuBr₂) to introduce bromine at the 6-position.
  • Thiolation : The brominated product reacts with methylthioacetamide derivatives under basic conditions to install the dithiocarbonate moiety.

Advantages :

  • Avoids phosgene, enhancing safety.
  • Enables modular synthesis for structural analogs.

Limitations :

  • Multi-step synthesis reduces overall yield (typically 40–50%).
  • Requires expensive catalysts (e.g., CuI, Pd complexes).

Industrial-Scale Synthesis and Process Optimization

Solvent Selection and Purification

Industrial protocols prioritize solvent systems that balance reactivity, cost, and environmental impact. Ethyl acetate/ n-hexane (1:1 v/v) is favored for extracting this compound from reaction mixtures due to its high partition coefficient for sulfur-containing compounds. Post-extraction, purification employs mixed-mode solid-phase extraction (SPE) columns (e.g., GCB/NH₂) to remove pigments and alkaloids from herbal matrices.

Purification Workflow :

  • Extraction : Crude product is dissolved in ethyl acetate/ n-hexane.
  • SPE Column Loading : The extract is loaded onto a GCB/NH₂ column pre-conditioned with acetonitrile/methylbenzene (3:1 v/v).
  • Elution : Impurities are retained while this compound elutes with 12 mL of acetonitrile/methylbenzene.

Yield Improvement :

  • Replacing traditional distillation with nitrogen-purging drying reduces thermal degradation.
  • SPE achieves >90% recovery compared to 70–80% with QuEChERS.

Catalytic Systems and Reaction Kinetics

Copper-based catalysts are pivotal in cross-coupling steps. For instance, CuI with N,N′-dimethyl ethylenediamine accelerates Ullmann-type couplings, reducing reaction times from 24 hours to 8 hours. Kinetic studies reveal pseudo-first-order dependence on iodinated quinoline concentration, with activation energies of ~50 kJ/mol.

Catalyst Recycling :

  • Immobilized Cu on mesoporous silica enables three reuse cycles without significant activity loss.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • FT-IR : Strong absorptions at 1140 cm⁻¹ (C=S) and 690 cm⁻¹ (C-S).
  • ¹H NMR : Singlets at δ 2.45 (S-CH₃) and δ 7.2–8.1 (quinoxaline protons).
  • MS/MS : Molecular ion peak at m/z 266 [M+H]⁺ with fragmentation at m/z 231 (loss of -S-CH₃).

Regulatory Compliance

Purity standards per FAO/WHO require ≤0.1 mg/kg of residual phosgene, quantified via GC-MS/MS with a limit of detection (LOD) of 0.01 mg/kg.

Chemical Reactions Analysis

Chinomethionate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the quinoxaline ring is substituted with different nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Applications

Chinomethionate is widely used in various agricultural settings:

  • Crops : Effective against powdery mildew on crops such as citrus, vegetables, and walnuts. It also controls pests like pear psylla, whiteflies, and aphids .
  • Integrated Pest Management : Its selective action contributes to integrated pest management programs that aim to control harmful pests while preserving beneficial organisms and reducing environmental impact.

Analytical Methods for Detection

Various analytical techniques have been developed to detect this compound residues in agricultural products:

  • Differential Pulse Stripping Voltammetry : This method allows for the detection of this compound at subnanogram levels in fruit samples, demonstrating high recovery rates (89.33% - 98.00%) with low relative standard deviations (2.8% - 4.5%) .
MethodDetection LimitRecovery Rate (%)Relative Standard Deviation (%)
Differential Pulse Stripping Voltammetry0.5 ng mL⁻¹89.33 - 98.002.8 - 4.5

Case Study 1: Efficacy Against Powdery Mildew

A study conducted on this compound's effectiveness against powdery mildew showed significant control over the disease in treated crops compared to untreated controls. The compound's application resulted in a notable reduction in disease incidence and severity.

Case Study 2: Residue Analysis in Apples

In an analysis of this compound residues on apple leaves, researchers found that exposure to sunlight significantly reduced the half-life of the compound compared to shaded areas. This study highlights the importance of environmental conditions on pesticide efficacy and safety .

Safety and Environmental Considerations

While this compound is effective, it poses certain health risks:

  • Toxicity : The compound has been associated with severe skin irritation upon sunlight exposure for field workers .
  • Environmental Impact : As with many pesticides, there are concerns regarding its long-term effects on non-target species and ecosystems.

Mechanism of Action

Chinomethionate exerts its effects by interfering with the normal metabolic processes of pests. It inhibits the activity of certain enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately causing the death of the pests. The molecular targets and pathways involved in its mechanism of action include the inhibition of mitochondrial respiration and disruption of the electron transport chain .

Comparison with Similar Compounds

Efficacy Against Mites

Chinomethionate is often compared to other acaricides in terms of field performance:

Compound Application Rate (g a.i./100 L) Efficacy Against ERM* Required Sprays Key Study Findings
This compound 37.5–62.5 Moderate 2–3 Controls high mite populations but requires multiple applications; less effective than flubenzimine .
Flubenzimine 25–85 High 1 Achieves near-complete mite eradication with a single spray; superior to this compound .
Dicofol 140 Moderate 1–2 Comparable to this compound but phased out due to environmental concerns .
Fenbutatin Oxide 250 Moderate 2 Similar efficacy to this compound; not approved in Finland .
Clofentezine 0.025–0.05% a.i. High 1 Third-generation growth inhibitor; more targeted and persistent .

ERM: European red spider mite (Panonychus ulmi*).

Key Findings :

  • Flubenzimine outperforms this compound in rapid knockdown and residual activity. In Finnish apple orchards, a single flubenzimine spray reduced ERM populations by >90%, while this compound required 2–3 applications for similar results .
  • Clofentezine and hexythiazox (third-generation inhibitors) show higher specificity and lower application frequency, making them environmentally preferable .

Physicochemical Properties

Property This compound Dicofol Fenbutatin Oxide Clofentezine
Molecular Weight 234.30 370.49 1,052.26 543.44
log P 2.57 4.80 5.20 5.10
Water Solubility Low 0.8 mg/L Insoluble 0.05 mg/L
Persistence Moderate High High High

Implications :

  • This compound’s moderate log P (2.57) balances lipophilicity and mobility, reducing bioaccumulation compared to highly lipophilic compounds like fenbutatin oxide (log P 5.20) .
  • Dicofol (organochlorine) and fenbutatin oxide (organotin) persist longer in the environment, raising ecotoxicity concerns .

Environmental and Regulatory Profiles

Compound Toxicity Class Key Risks Regulatory Status
This compound WGK 3 Aquatic toxicity, skin irritation Approved in China
Dicofol WGK 3 Ozone depletion, bioaccumulation Banned in EU
Fenbutatin Oxide WGK 2 Neurotoxicity Restricted in EU
Clofentezine WGK 1 Low non-target toxicity Widely approved

Key Notes:

  • This compound’s WGK 3 classification highlights its acute aquatic toxicity, necessitating careful handling .
  • Clofentezine ’s lower toxicity and targeted action make it a preferred alternative in integrated pest management (IPM) .

Analytical Methods

This compound is analyzed using:

  • HPLC and GC with acetonitrile/hexane solvents .
  • Adsorptive stripping voltammetry in Britton-Robinson buffer (pH 4.56), achieving detection limits of 0.034–0.579 mg/kg in fruits .

Comparatively, dicofol and fenbutatin oxide require gas chromatography-mass spectrometry (GC-MS) due to their higher molecular weights .

Biological Activity

Chinomethionate, also known as Oxythioquinox, is a thiophene derivative primarily utilized as a fungicide in agricultural applications. Its biological activity is characterized by its unique mechanisms of action against fungi and mites, making it a subject of extensive research. This article delves into the biological activity of this compound, including its mechanisms, effects on various organisms, and implications for agricultural practices.

This compound exhibits several biological activities through distinct mechanisms:

  • Fungicidal Activity :
    • Inhibition of Fungal Growth : this compound acts as a protectant fungicide by inhibiting spore germination and mycelial growth. It likely disrupts essential metabolic processes in fungi, particularly affecting ergosterol biosynthesis, which is crucial for maintaining cell membrane integrity.
    • DNA Interaction : Recent studies have demonstrated that this compound can induce DNA cleavage under mild irradiation conditions, suggesting potential applications in photodynamic therapy .
  • Acaricidal Activity :
    • Disruption of Mitochondrial Function : Research indicates that this compound disrupts mitochondrial function in mites, leading to energy imbalance and eventual death. This mechanism provides a reference point for developing new selective acaricides that minimize harm to beneficial insects.

Toxicological Profile

This compound's toxicity has been evaluated in various studies:

  • Acute Toxicity : The compound has a higher LD50 than its metabolite QDSH, indicating lower acute toxicity. Short-term studies in rats revealed minor effects such as reduced body weight and hepatomegaly at high doses (500 ppm) but no significant mortality .
  • Metabolism : Following administration, this compound is rapidly absorbed and metabolized. Studies show that it forms multiple metabolites, with significant concentrations found in the liver and kidneys. Approximately 75% of radioactivity from labeled compounds was recovered in excreta within 72 hours .

Case Studies and Research Findings

Several key studies highlight this compound's biological activity:

  • Study on Mites : A study investigated the efficacy of this compound against various mite species, revealing its potential as a selective acaricide with minimal impact on non-target organisms. The study emphasized the need for integrated pest management strategies that incorporate this compound to control pest populations sustainably.
  • Fungal Resistance Mechanisms : Research has focused on understanding how fungi develop resistance to this compound. Identifying these mechanisms is crucial for designing effective fungicides that can circumvent resistance issues while maintaining efficacy.

Comparative Analysis

The following table summarizes this compound's characteristics compared to other fungicides:

Compound NameMolecular FormulaKey Characteristics
This compoundC₉H₇N₂O₃SSelective against fungi and mites; unique DNA interaction
Thiophanate-methylC₁₁H₁₃N₃O₄SBroader spectrum; different mechanism of action
BenomylC₁₄H₁₈N₂O₄SSystemic fungicide; differs in chemical structure
TricyclazoleC₁₂H₁₅N₃OEffective against rice blast; different chemical class

Q & A

Q. What analytical methods are recommended for quantifying Chinomethionate in environmental or biological samples?

this compound is commonly analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water mobile phases, often acidified with phosphoric or formic acid for improved peak resolution. For trace-level detection (<1 ng/mL), adsorptive stripping voltammetry (AdSV) with a hanging mercury drop electrode in Britton-Robinson buffer (pH 4.56) provides high sensitivity, achieving a linear range of 0.5–8.0 ng/mL and recoveries of 89–98% in fruit matrices . Mass spectrometry (MS)-compatible methods require substitution of phosphoric acid with volatile acids like formic acid .

Q. How should standard solutions of this compound be prepared to ensure stability and accuracy?

this compound standard solutions (e.g., 100 µg/mL) are typically prepared in acetonitrile or cyclohexane to minimize degradation. Acetonitrile is preferred for HPLC applications due to its miscibility with aqueous phases, while cyclohexane is used for non-polar solvent systems. Stability testing under refrigerated conditions (0–6°C) is critical, as the compound’s thiocarbonate group may hydrolyze under acidic or alkaline conditions .

Q. What are the primary structural and functional characteristics of this compound relevant to its bioactivity?

this compound (C₁₀H₆N₂OS₂) is a quinoxaline-derived organosulfur compound with a 6-methyl substituent and a cyclic dithiocarbonate moiety. Its fungicidal and acaricidal activity arises from the inhibition of mitochondrial electron transport, specifically targeting complex III (cytochrome bc₁). The methyl group enhances lipophilicity, facilitating membrane penetration in target organisms .

Advanced Research Questions

Q. How can electrochemical methods be optimized for detecting this compound in complex matrices?

Optimizing AdSV involves adjusting accumulation time (e.g., 150 s at −0.4 V), pH (4.5–5.0), and supporting electrolyte composition. Differential pulse voltammetry (DPV) parameters, such as pulse amplitude (50 mV) and scan rate (20 mV/s), enhance signal-to-noise ratios. Matrix effects in fruit samples (e.g., pectin interference) are mitigated via dilution or enzymatic pretreatment .

Q. What experimental strategies address discrepancies in this compound’s reported environmental persistence and toxicity?

Contradictions in environmental data (e.g., half-life in soil ranging from 7–60 days) may stem from variations in soil organic matter, pH, or microbial activity. Standardized OECD 307 or EPA 835.1410 protocols should be employed under controlled conditions. Toxicity studies must differentiate between parent compound and metabolites (e.g., 6-methylquinoxaline), which exhibit distinct ecotoxicological profiles .

Q. What chromatographic techniques are suitable for isolating this compound impurities during synthesis?

Preparative HPLC using mixed-mode columns (e.g., Newcrom R1) with 3 µm particle size enables high-resolution separation of synthesis byproducts, such as 6-methylquinoxaline-2,3-dithiol. Gradient elution (10–90% acetonitrile in 20 min) coupled with UV detection at 254 nm ensures purity >95% for pharmacological studies .

Q. How does this compound’s mechanism of action differ from other quinoxaline pesticides?

Unlike quinoxalines targeting NADH dehydrogenase (complex I), this compound disrupts ubiquinol-cytochrome c reductase (complex III), verified via oxygen consumption assays in isolated fungal mitochondria. Competitive inhibition constants (Kᵢ) of 0.8–1.2 µM confirm specificity for the Q₀ site .

Q. What are the implications of this compound’s regulatory status in specific regions (e.g., India’s ban) for global research?

India’s 2011 ban due to neurotoxic metabolites (e.g., thiocarbamates) necessitates comparative studies on regional degradation pathways. Researchers must align with FAO/WHO residue limits (e.g., 0.01 mg/kg in apples) and explore safer analogs with retained efficacy .

Methodological Considerations

  • Data Validation : Cross-validate HPLC results with AdSV or GC-MS to account for matrix-induced ionization suppression .
  • Synthesis Protocols : Use Schlenk-line techniques to prevent oxidation of the dithiocarbonate group during synthesis .
  • Ecotoxicity Testing : Follow OECD 221 (Daphnia) and OECD 201 (algae) guidelines to assess aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chinomethionate
Reactant of Route 2
Chinomethionate

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